REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[C:12]([C:23]([CH3:25])=[CH2:24])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([N:37]3[CH2:42][CH2:41][N:40]([CH3:43])[CH2:39][CH2:38]3)[CH:34]=2)[CH2:29]1)=[O:27])C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:14]=[C:13]([OH:15])[C:12]([CH:23]([CH3:24])[CH3:25])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([N:37]3[CH2:38][CH2:39][N:40]([CH3:43])[CH2:41][CH2:42]3)[CH:34]=2)[CH2:29]1)=[O:27]
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Name
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(2,4-bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-yl)-1,3-dihydro-isoindol-2-yl]-methanone
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Quantity
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8.61 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=CC=C(C=C2C1)N1CCN(CC1)C
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred vigorously under a hydrogen atmosphere (˜1 atm) for 18 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a plug of Celite
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Type
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CUSTOM
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Details
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to give a purple oil
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Type
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CUSTOM
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Details
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This residue was purified by column chromatography
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Reaction Time |
18 h |
Name
|
|
Type
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product
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Smiles
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OC1=C(C=C(C(=C1)O)C(C)C)C(=O)N1CC2=CC=C(C=C2C1)N1CCN(CC1)C
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Name
|
|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |